

Technical Guide: (2R,4S)-Hydroxy Itraconazoled5 for Research Applications

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Compound of Interest		
Compound Name:	(2R,4S)-Hydroxy Itraconazole-d5	
Cat. No.:	B1673955	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, key applications, and experimental considerations for **(2R,4S)-Hydroxy Itraconazole-d5**. This deuterated analog of the primary active metabolite of Itraconazole is a critical tool for pharmacokinetic and metabolic studies.

Commercial Availability

(2R,4S)-Hydroxy Itraconazole-d5 is available from several specialized chemical suppliers. The following table summarizes the key information for sourcing this compound.

Supplier	Catalog Number	Purity	CAS Number	Molecular Formula	Molecular Weight
MedChemEx press	HY-12772S2	99.40%	1217524-77- 0	C35H33D5Cl2 N8O5	726.66
Cayman Chemical	Not directly available	See Itraconazole- d5	See Itraconazole- d5	See Itraconazole- d5	See Itraconazole- d5

Note: While Cayman Chemical provides the deuterated parent compound, Itraconazole-d5 (CAS: 1217510-38-7), which may also serve as an internal standard in some assays, **(2R,4S)**-



Hydroxy Itraconazole-d5 is specifically the deuterated form of the active metabolite.[1]

Primary Application: Internal Standard for Quantitative Analysis

The primary application of **(2R,4S)-Hydroxy Itraconazole-d5** is as an internal standard for the quantification of Hydroxy Itraconazole in biological matrices by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1] The stable isotope-labeled compound exhibits nearly identical chemical and physical properties to the endogenous analyte, but its increased mass allows for clear differentiation in a mass spectrometer. This co-elution and similar ionization efficiency corrects for variability in sample preparation and instrument response, leading to highly accurate and precise quantification.[2]

Experimental Protocol: Quantification of Hydroxy Itraconazole in Plasma using LC-MS/MS

The following is a representative protocol for the analysis of hydroxy itraconazole in human plasma, adapted from established methods for itraconazole and its metabolites.[2][3][4]

Materials:

- (2R,4S)-Hydroxy Itraconazole-d5 (Internal Standard)
- Human plasma samples
- Acetonitrile (ACN) with 0.1% formic acid (Protein Precipitation Solution)
- · Methanol (for stock solutions)
- Water, HPLC grade
- Ammonium formate
- Formic acid

Procedure:



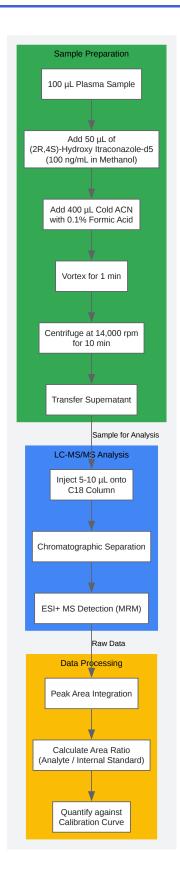
- Preparation of Stock Solutions:
 - Prepare a stock solution of (2R,4S)-Hydroxy Itraconazole-d5 in methanol at a concentration of 1 mg/mL.
 - Prepare a working internal standard (IS) solution by diluting the stock solution in ACN to a final concentration of 100 ng/mL.
- Sample Preparation (Protein Precipitation):
 - To 100 μL of plasma sample (calibrator, quality control, or unknown), add 50 μL of the working IS solution (100 ng/mL (2R,4S)-Hydroxy Itraconazole-d5 in methanol).
 - Add 400 μL of cold ACN with 0.1% formic acid to precipitate proteins.[4]
 - Vortex the mixture vigorously for 1 minute.
 - Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
 - Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography:
 - Column: C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 2.1×50mm, 3.5 μm).
 [4]
 - Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.[4]
 - Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
 - Gradient: A suitable gradient to separate Hydroxy Itraconazole from other plasma components.
 - Flow Rate: 0.5 mL/min.[4]



- Injection Volume: 5-10 μL.
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI), Positive.[3]
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions (example):
 - Hydroxy Itraconazole:m/z 721 > 408
 - (2R,4S)-Hydroxy Itraconazole-d5:m/z 726 > 413 (Note: The exact transition for the d5 compound should be optimized).
- Data Analysis:
 - The concentration of Hydroxy Itraconazole in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve generated from samples with known concentrations of the analyte.

Experimental Workflow Diagram





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Workflow for the quantification of Hydroxy Itraconazole using a deuterated internal standard.

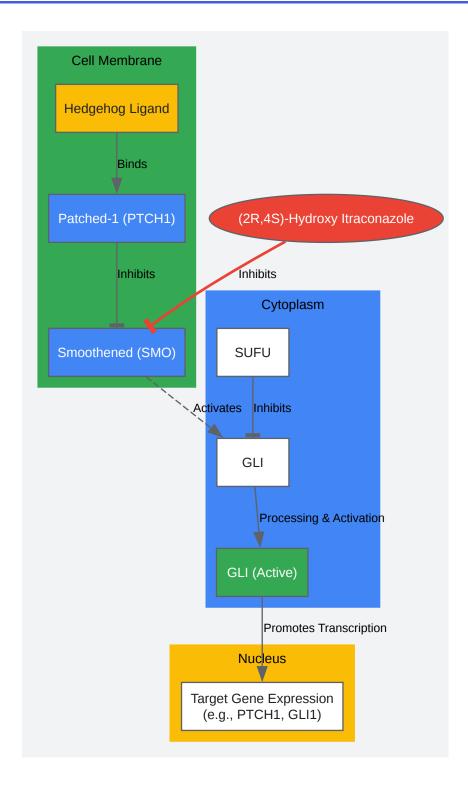


Biological Context: Inhibition of the Hedgehog Signaling Pathway

Itraconazole and its active metabolite, Hydroxy Itraconazole, have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and tumorigenesis. The primary target of Itraconazole within this pathway is the transmembrane protein Smoothened (SMO). By binding to SMO, Itraconazole prevents its ciliary accumulation and activation, which in turn leads to the suppression of downstream signaling through the GLI family of transcription factors. This inhibitory action makes Itraconazole and its analogs subjects of interest in oncology research.

Hedgehog Signaling Pathway Inhibition Diagram





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Simplified diagram of the Hedgehog signaling pathway and the inhibitory action of Hydroxy Itraconazole.

Conclusion



(2R,4S)-Hydroxy Itraconazole-d5 is an essential tool for researchers in drug metabolism, pharmacokinetics, and clinical pharmacology. Its use as an internal standard ensures the accuracy and reliability of quantitative assays for Hydroxy Itraconazole. Furthermore, the biological activity of the non-deuterated metabolite as a Hedgehog pathway inhibitor opens avenues for its use in cancer research and drug development studies. The protocols and data presented in this guide are intended to facilitate the effective use of this compound in a research setting.

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